REACTION_CXSMILES
|
Cl[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][N:3]=1.[C:10]([NH:17][CH2:18][CH2:19][NH2:20])([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11].C(=O)([O-])[O-].[K+].[K+]>CS(C)=O.O.C(OCC)(=O)C>[C:13]([O:12][C:10](=[O:11])[NH:17][CH2:18][CH2:19][NH:20][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][N:3]=1)([CH3:16])([CH3:14])[CH3:15] |f:2.3.4|
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=C(C#N)C=C1
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Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
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C(=O)(OC(C)(C)C)NCCN
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 90° C. for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organic phase was washed with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel 60 (mobile phase: cyclohexane/ethyl acetate 10:1 to 2:1)
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(NCCNC1=NC=C(C=C1)C#N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |